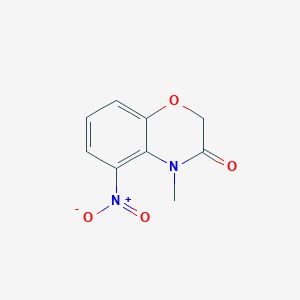

4-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one

Description

Properties

IUPAC Name |

4-methyl-5-nitro-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-10-8(12)5-15-7-4-2-3-6(9(7)10)11(13)14/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYOOGDTJRYZBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=CC=CC(=C21)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901258532 | |

| Record name | 4-Methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132522-82-8 | |

| Record name | 4-Methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132522-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves the nitration of a precursor benzoxazinone compound. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids. The reaction is usually carried out under controlled temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Reduction: 4-methyl-5-amino-2H-1,4-benzoxazin-3(4H)-one.

Substitution: Various substituted benzoxazinones depending on the nucleophile used.

Oxidation: 4-carboxy-5-nitro-2H-1,4-benzoxazin-3(4H)-one.

Scientific Research Applications

Synthesis of Organic Compounds

4-Methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one serves as a versatile building block in organic synthesis. It is particularly useful in the preparation of various nitrogen-containing compounds, including:

- Benzomorpholines : The compound can be utilized to synthesize N-methyl benzomorpholine through specific reaction pathways, demonstrating its role as an intermediate in complex organic synthesis .

Research indicates that derivatives of benzoxazines exhibit biological activities such as:

- Antimicrobial Properties : Studies have shown that certain benzoxazine derivatives possess antimicrobial activity, making them potential candidates for pharmaceutical applications .

- Antioxidant Effects : The compound has been evaluated for its antioxidant properties, which could have implications in developing therapeutic agents for oxidative stress-related diseases .

Agricultural Chemistry

The compound has been investigated for its potential use in agriculture:

- Herbicidal Activity : Some studies suggest that benzoxazine derivatives can exhibit herbicidal properties, contributing to the development of new agrochemicals .

Case Study 1: Synthesis of Benzomorpholines

A study conducted by researchers at Sigma-Aldrich explored the synthesis of N-methyl benzomorpholine using this compound as a precursor. The reaction involved the formation of intermediates that were subsequently transformed into the target compound through a series of reduction and alkylation steps. This exemplifies the compound's utility in synthesizing complex nitrogenous structures .

Case Study 2: Antimicrobial Evaluation

In a study published in the Journal of Medicinal Chemistry, derivatives of benzoxazine were tested against various bacterial strains. The results indicated that certain modifications to the benzoxazine structure enhanced antimicrobial activity, highlighting the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of 4-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The bioactivity of benzoxazinones is highly dependent on substituents. Below is a comparative analysis of key analogs:

Bioactivity and Mechanism Insights

- Natural Benzoxazinones (DIBOA/DIMBOA): These compounds degrade into benzoxazolinones (e.g., BOA, MBOA) and further into aminophenoxazinones (e.g., APO), which exhibit phytotoxicity and antimicrobial effects . Their mode of action involves disrupting microbial cell membranes and enzyme systems .

- For example, compound 5f (a nitro-phenyl analog) inhibits aldose reductase, a target in diabetic complications, with IC₅₀ values comparable to clinical inhibitors like sorbinil .

- Halogenated Derivatives : Fluorine or chlorine substitutions (e.g., 7F-D-DIBOA ) improve herbicidal selectivity by enhancing lipid solubility and target binding .

- Alkyl-Substituted Derivatives : 2-Ethyl derivatives show potent antifungal activity, with 4a and 4g inhibiting mycelial growth at 200 mg/L, outperforming natural DIBOA in vitro .

Stability and Selectivity Trade-offs

- Natural benzoxazinones like DIMBOA are unstable in aqueous environments, decomposing into less active metabolites . Synthetic modifications (e.g., nitro, alkyl groups) improve stability but may increase toxicity. For instance, 7F-D-DIBOA maintains herbicidal efficacy while minimizing crop damage through structural selectivity .

Biological Activity

4-Methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS No. 132522-82-8) is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 208.17 g/mol. The compound features both methyl and nitro groups on the benzoxazinone ring, contributing to its unique chemical reactivity and biological activity.

Synthesis

The synthesis typically involves the nitration of a precursor benzoxazinone compound using strong nitrating agents like nitric acid or a mixture of nitric and sulfuric acids under controlled conditions to prevent decomposition. The product can be further purified through crystallization or chromatography .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various Gram-positive and Gram-negative bacteria, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Candida albicans | Not specified |

| Aspergillus niger | Not specified |

These findings suggest that the compound could be a potential candidate for developing new antibacterial agents .

Anticancer Activity

In addition to its antimicrobial properties, studies have shown that this compound may possess anticancer activity. It has been investigated for its ability to inhibit specific cancer-related pathways, potentially making it a lead compound in drug development for cancer therapies .

The biological activity of this compound is thought to be mediated through various mechanisms:

- Enzyme Interaction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

- Inhibition of Pathways : The compound may inhibit enzymes or receptors associated with bacterial growth or cancer cell proliferation.

- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, leading to cytotoxic effects in targeted cells .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Anticonvulsant Activity : A study synthesized derivatives based on this compound and evaluated their anticonvulsant properties using the maximal electroshock test (MES). One derivative showed an ED50 value of 31.7 mg/kg, indicating significant anticonvulsant potential .

- Antifungal Activity : In vitro assays demonstrated that the compound exhibited antifungal activity against common pathogens like Candida albicans and Aspergillus niger, reinforcing its broad-spectrum antimicrobial potential .

Q & A

Basic: What are the common synthetic routes for preparing 4-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves condensation reactions of substituted anthranilic acids or nitro-substituted precursors with ketones or aldehydes. For example, Shridhar et al. (1982) describe cyclization of 2-aminophenol derivatives with acetylating agents . Optimization parameters include:

- Catalyst selection : Acidic or basic catalysts (e.g., triethylamine) to improve cyclization efficiency .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and decomposition risks .

- Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) enhance solubility of intermediates .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, GC/MS) when characterizing substituted benzoxazinones?

Answer:

Contradictions may arise from tautomerism, impurities, or regioisomers. Key strategies include:

- 2D NMR (COSY, HSQC) : To differentiate between tautomeric forms (e.g., keto-enol equilibria) and confirm coupling patterns .

- High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular ion fragmentation, especially for nitro-substituted derivatives .

- Comparative analysis : Cross-reference with databases like NIST or PubChem for validated spectral libraries .

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

Answer:

Essential techniques include:

- 1H/13C NMR : Assigns protons and carbons; nitro groups deshield adjacent protons (δ 8.0–8.5 ppm) .

- IR spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and nitro (NO₂) vibrations (~1520 cm⁻¹) .

- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for 6-chloro derivatives .

Advanced: What strategies are effective in elucidating the structure-activity relationships (SAR) of nitro-substituted benzoxazinones for antifungal applications?

Answer:

SAR studies require:

- Derivatization libraries : Synthesize analogs with varied substituents (e.g., halogen, methyl) at positions 4 and 5 .

- Bioassays : Test antifungal activity against Candida spp. and Aspergillus spp. using MIC (minimum inhibitory concentration) assays .

- Computational docking : Model interactions with fungal cytochrome P450 enzymes to predict binding affinities .

Basic: How does the nitro group at the 5-position influence the electronic properties and reactivity of the benzoxazinone core?

Answer:

The nitro group is electron-withdrawing, causing:

- Ring deactivation : Reduces electrophilic substitution reactivity at adjacent positions .

- Increased acidity : Stabilizes enolate intermediates, facilitating alkylation or acylation reactions .

- Tautomeric shifts : Favors keto forms over enol tautomers due to resonance stabilization .

Advanced: What experimental design principles should be applied when investigating the decomposition pathways of this compound under varying pH conditions?

Answer:

- pH-controlled kinetic studies : Use buffered solutions (pH 2–12) and monitor degradation via HPLC or UV-Vis spectroscopy .

- Degradation product isolation : Employ LC-MS/MS to identify hydrolyzed products (e.g., nitro-phenol derivatives) .

- DOE (Design of Experiments) : Optimize variables (temperature, ionic strength) using factorial designs to model stability .

Basic: What are the documented biological activities of benzoxazinone derivatives structurally similar to this compound?

Answer:

- Antifungal : 4-Acetyl derivatives show activity against Fusarium spp. (MIC ~12.5 µg/mL) .

- Antimicrobial : 5-Fluoro analogs inhibit Gram-positive bacteria via membrane disruption .

- Enzyme inhibition : Nitro-substituted derivatives target bacterial dihydrofolate reductase .

Advanced: How can computational chemistry methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT calculations : Optimize transition states for SNAr (nucleophilic aromatic substitution) at the nitro-bearing carbon .

- Electrostatic potential maps : Identify electron-deficient regions prone to attack (e.g., nitro-adjacent positions) .

- Solvent modeling : Simulate solvent effects (e.g., DMSO vs. water) on reaction activation energies .

Basic: What are the key challenges in achieving regioselective functionalization of the benzoxazinone ring system, particularly at the 5-nitro position?

Answer:

- Steric hindrance : Bulky substituents at the 4-methyl group limit access to the 5-position .

- Competing reactions : Nitro groups may direct electrophiles to meta/para positions, requiring protective strategies .

- Redox sensitivity : Nitro groups can undergo reduction to amines under catalytic hydrogenation, complicating derivatization .

Advanced: How do solvent polarity and protic/aprotic environments affect the tautomeric equilibrium of this compound, and what analytical methods can monitor such equilibria?

Answer:

- Solvent effects : Protic solvents (e.g., methanol) stabilize enol forms via hydrogen bonding, while aprotic solvents (e.g., DMSO) favor keto tautomers .

- Variable-temperature NMR : Track chemical shift changes (e.g., NH proton disappearance) to quantify tautomer ratios .

- UV-Vis spectroscopy : Monitor absorbance shifts (e.g., λmax ~300 nm for enol vs. ~270 nm for keto) in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.